molecular formula C11H6BrN B7978129 5-Bromo-8-ethynylquinoline

5-Bromo-8-ethynylquinoline

Cat. No.: B7978129
M. Wt: 232.08 g/mol
InChI Key: HFEBVCGDVRTUKV-UHFFFAOYSA-N
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Description

5-Bromo-8-ethynylquinoline: is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and are used in various medicinal and industrial applications. The compound has a molecular formula of C11H6BrN and a molecular weight of 232.08 g/mol . It is a solid at room temperature, typically appearing as a white to pale yellow solid .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 5-Bromo-8-ethynylquinoline typically involves the bromination of 8-ethynylquinoline. One common method is the reaction of 8-ethynylquinoline with bromine in the presence of a catalyst such as aluminum chloride. The reaction conditions need to be carefully controlled to avoid the formation of unwanted by-products .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-8-ethynylquinoline undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.

    Oxidation Reactions: The ethynyl group can be oxidized to form different products.

    Reduction Reactions: The compound can undergo reduction reactions to form different derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.

Major Products Formed:

    Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atom.

    Oxidation Reactions: Products include quinoline derivatives with oxidized ethynyl groups.

    Reduction Reactions: Products include reduced forms of the original compound with altered functional groups.

Scientific Research Applications

Chemistry: 5-Bromo-8-ethynylquinoline is used as a building block in the synthesis of more complex quinoline derivatives. It serves as an intermediate in the preparation of various heterocyclic compounds with potential biological activities .

Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and antiviral properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents .

Medicine: In medicinal chemistry, this compound is explored for its potential as a lead compound in drug discovery. Its derivatives are evaluated for their efficacy and safety in treating various diseases .

Industry: The compound is used in the development of materials with specific properties, such as dyes and pigments. Its unique chemical structure makes it valuable in the design of new industrial products .

Mechanism of Action

The mechanism of action of 5-Bromo-8-ethynylquinoline involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with key signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

    8-Ethynylquinoline: Lacks the bromine atom, leading to different reactivity and biological activities.

    5-Bromoquinoline: Lacks the ethynyl group, resulting in different chemical properties and applications.

    8-Bromoquinoline: Similar structure but with the bromine atom at a different position, affecting its reactivity and biological effects.

Uniqueness: 5-Bromo-8-ethynylquinoline is unique due to the presence of both the bromine atom and the ethynyl group, which confer distinct chemical reactivity and biological activities. This combination makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

5-bromo-8-ethynylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6BrN/c1-2-8-5-6-10(12)9-4-3-7-13-11(8)9/h1,3-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFEBVCGDVRTUKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C2C(=C(C=C1)Br)C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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